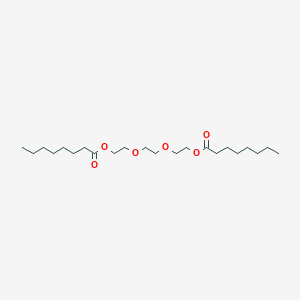

Triethylene glycol dicaprylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGHMLJGPSVSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059334 | |

| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-10-5 | |

| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol dicaprylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethylene glycol dicaprylate chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and applications of triethylene glycol dicaprylate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the diester of triethylene glycol and caprylic acid. Its structure consists of a central triethylene glycol chain with two octanoyl (capryl) groups attached at either end through ester linkages.

| Identifier | Value |

| IUPAC Name | 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[1] |

| CAS Number | 106-10-5 |

| Molecular Formula | C₂₂H₄₂O₆[2] |

| Molecular Weight | 402.57 g/mol [2] |

| SMILES | CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC[2] |

| InChIKey | YJGHMLJGPSVSLF-UHFFFAOYSA-N[2] |

| Stereochemistry | Achiral[2] |

Physicochemical Properties

This compound is a viscous liquid. The following table summarizes its key physicochemical properties. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| Appearance | Viscous Liquid | General knowledge based on similar compounds |

| Assay | 95.00 to 100.00% | The Good Scents Company[1] |

| Water Solubility | 0.03633 mg/L @ 25 °C (estimated) | The Good Scents Company[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.75 (estimated) | EPI Suite™ |

| Boiling Point | 417.31 °C (estimated) | EPI Suite™ |

| Melting Point | 74.72 °C (estimated) | EPI Suite™ |

| Vapor Pressure | 1.06E-006 mm Hg @ 25 °C (estimated) | EPI Suite™ |

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its chemical nature as a medium-chain triglyceride and a derivative of the pharmaceutically accepted solvent, triethylene glycol, suggests its utility in several areas of drug development.[3][4][5]

-

Solubilizing Agent: Due to its lipophilic character, it can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Excipient in Formulations: It can be used as an oily phase in emulsions, microemulsions, and particularly in Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance the oral bioavailability of lipophilic drugs.[6][7][8][9][10]

-

Plasticizer: In the context of polymer-based drug delivery systems, it may serve as a plasticizer.[11]

-

Topical Formulations: Its emollient properties make it a potential vehicle or component in creams, ointments, and other topical preparations.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from triethylene glycol and caprylic acid using an acid catalyst.

Materials:

-

Triethylene glycol

-

Caprylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol (1 molar equivalent), caprylic acid (2.2 molar equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess caprylic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Determination of Purity by Gas Chromatography (GC)

This protocol outlines a method for assessing the purity of synthesized this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for high-temperature analysis (e.g., Rtx-624)

GC Conditions:

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

-

Prepare a sample solution of the synthesized product at the same concentration.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

The purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the synthesized product.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

The expected chemical shifts (δ) are approximately:

-

~4.2 ppm (triplet): -CH₂- protons of the glycol adjacent to the ester oxygen.

-

~3.6-3.7 ppm (multiplet): Internal -CH₂- protons of the triethylene glycol backbone.

-

~2.3 ppm (triplet): -CH₂- protons of the caprylic acid adjacent to the carbonyl group.

-

~1.6 ppm (quintet): -CH₂- protons beta to the carbonyl group.

-

~1.3 ppm (multiplet): -CH₂- protons of the caprylic acid chain.

-

~0.9 ppm (triplet): Terminal -CH₃ protons of the caprylic acid chain.

-

Viscosity Measurement

This protocol details the measurement of the dynamic viscosity of this compound.

Instrumentation:

-

Rotational viscometer (e.g., Brookfield type)

-

Temperature-controlled water bath

Procedure:

-

Place a sample of this compound in the viscometer's sample holder.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) using the water bath.

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range.

-

Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

-

Repeat the measurement at different temperatures if required to determine the temperature dependence of viscosity.

Logical Workflow and Signaling Pathway Visualization

As an excipient, this compound is not typically involved in biological signaling pathways. However, its role in a formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be visualized as a logical workflow.

Caption: Workflow for the development and in vivo action of a Self-Emulsifying Drug Delivery System (SEDDS) utilizing this compound as the oil phase.

References

- 1. This compound, 106-10-5 [thegoodscentscompany.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemicaliran.com [chemicaliran.com]

- 4. teamchem.co [teamchem.co]

- 5. How Does Triethylene Glycol Enhance Product Performance? [eureka.patsnap.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triethylene glycol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Triethylene Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triethylene glycol dicaprylate (TEGDC), a versatile ester with applications in various scientific and industrial fields, including as a plasticizer and in the formulation of drug delivery systems. This document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Introduction to this compound

This compound is the diester formed from the reaction of triethylene glycol with two equivalents of caprylic acid. Its properties, such as low volatility, high boiling point, and excellent solvency, make it a valuable compound in diverse applications. In the pharmaceutical industry, it can be utilized as an excipient, vehicle, or penetration enhancer in topical and transdermal formulations due to its biocompatibility and ability to solubilize active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and purification is crucial for ensuring the quality, purity, and performance of the final product.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of triethylene glycol with caprylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

The overall reaction is as follows:

HO(CH₂CH₂O)₃H + 2 CH₃(CH₂)₆COOH ⇌ CH₃(CH₂)₆COO(CH₂CH₂O)₃OC(O)(CH₂)₆CH₃ + 2 H₂O (Triethylene Glycol + Caprylic Acid ⇌ this compound + Water)

Direct Esterification: This is the most straightforward approach, where triethylene glycol and caprylic acid are reacted in the presence of a catalyst.

-

Reactants:

-

Triethylene Glycol (TEG)

-

Caprylic Acid (Octanoic Acid)

-

-

Catalysts: The choice of catalyst can significantly influence the reaction rate and yield. Common catalysts include:

-

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective homogeneous catalysts.

-

Solid Acids: Heterogeneous catalysts like sulfated zirconia can also be employed, offering the advantage of easier separation from the reaction mixture.

-

Autocatalysis: In some cases, an excess of caprylic acid can self-catalyze the reaction, albeit at a slower rate.

-

-

Reaction Conditions:

-

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 120-180°C, to achieve a reasonable reaction rate.

-

Water Removal: To drive the reversible esterification reaction to completion, the water produced as a byproduct must be continuously removed. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene. Alternatively, the reaction can be conducted under a vacuum or with a stream of inert gas (e.g., nitrogen) to facilitate water removal.

-

Stoichiometry: A slight excess of caprylic acid is often used to ensure complete conversion of the triethylene glycol.

-

Transesterification: An alternative route involves the reaction of triethylene glycol with a methyl or ethyl ester of caprylic acid (methyl caprylate or ethyl caprylate). This method is less common for laboratory-scale synthesis but can be employed in industrial settings.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound.

Purification of this compound

The crude product from the synthesis reaction contains the desired diester, as well as unreacted starting materials, catalyst, solvent, and byproducts such as the monoester. A multi-step purification process is therefore necessary to obtain a high-purity product.

-

Neutralization: The first step is to neutralize the acidic catalyst and any remaining caprylic acid. This is typically achieved by washing the crude reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution, until the aqueous layer is no longer acidic.

-

Aqueous Washing: Following neutralization, the organic layer is washed several times with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.

-

Drying: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any dissolved water.

-

Filtration: The drying agent is removed by filtration.

-

Solvent Removal: The solvent (e.g., toluene) is removed from the filtrate, typically using a rotary evaporator under reduced pressure.

-

Vacuum Distillation: The final and most critical purification step is vacuum distillation. This separates the this compound from less volatile impurities (such as the monoester and residual triethylene glycol) and any high-boiling point byproducts. Distillation under high vacuum is necessary to prevent thermal decomposition of the ester at its high atmospheric boiling point.

Quantitative Data

Table 1: Synthesis of Triethylene Glycol Dimethacrylate - Representative Reaction Conditions

| Parameter | Value | Reference |

| Reactants | Triethylene Glycol, Methacrylic Acid | [1][2] |

| Catalyst | p-Toluenesulfonic Acid (1.2-4.2% of total reactant mass) | [1][2] |

| Solvent | Toluene (50-90% of total reactant mass) | [1][2] |

| Inhibitor | Phenothiazine (0.3-0.5% of total reactant mass) | [2] |

| Reaction Time | 2-9 hours | [2] |

| Purification | Neutralization (pH 7-8), Washing, Vacuum Distillation | [1] |

Table 2: Representative Yields and Purity for Glycol Ester Synthesis

| Glycol Ester | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Ethylene Glycol Butyl Ether Acetate | p-Toluenesulfonic Acid (3%) | 1 | 98.81 | >99 | [3][4] |

| Triethylene Glycol Di-2-ethylhexoate | Sulfated Zirconia | Not specified | 98.15 | 98.5 | [5] |

| Glycerol Monocaprylin | Ionic Liquid | 2 | 78.4 | Not specified | [6] |

| 1,3-Dicapryloylglycerol | Lipozyme | 8 | 84.6 | Not specified |

Note: The data in the tables above are for analogous compounds and are provided for illustrative purposes. Actual yields and purity for this compound may vary based on specific experimental conditions.

Experimental Protocols

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis and purification of this compound based on established esterification procedures.

5.1. Materials and Equipment

-

Materials:

-

Triethylene glycol (TEG)

-

Caprylic acid

-

p-Toluenesulfonic acid (PTSA) monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

5.2. Synthesis Procedure

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a temperature probe, add triethylene glycol (e.g., 0.1 mol), caprylic acid (e.g., 0.22 mol, 10% molar excess), p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to TEG), and toluene (e.g., 150 mL).

-

Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, and no more water is being formed (typically 4-8 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value stabilizes at a low level.

-

Allow the reaction mixture to cool to room temperature.

5.3. Purification Procedure

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 100 mL, or until effervescence ceases).

-

Water (2 x 100 mL).

-

Brine (1 x 100 mL).

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Assemble a vacuum distillation apparatus and distill the crude product under high vacuum. Collect the fraction corresponding to this compound. The boiling point will be significantly lower than the atmospheric boiling point.

-

Characterize the final product for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Conclusion

The synthesis and purification of this compound can be reliably achieved through direct esterification followed by a standard workup and vacuum distillation. The choice of catalyst and careful control of reaction conditions, particularly the efficient removal of water, are critical for achieving high yields and purity. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this and similar ester compounds. Further optimization of reaction parameters may be necessary to achieve specific yield and purity targets for particular applications.

References

- 1. ladco.com.ar [ladco.com.ar]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of triethylene glycol dimethacrylate nanocapsules used in a self-healing bonding resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPME and GC-MS analysis of triethylene glycol dimethacrylate released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Triethylene Glycol Dicaprylate (CAS Number: 106-10-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate, with the CAS number 106-10-5, is a chemical compound that sees application in various industrial and scientific fields. Its properties as a plasticizer and solvent make it a substance of interest in material science and formulation development. This technical guide provides a comprehensive overview of its safety data, based on available information, to ensure its proper handling and use in a research and development setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate |

| CAS Number | 106-10-5 |

| Molecular Formula | C22H42O6 |

| Molecular Weight | 402.57 g/mol |

| Synonyms | Triethylene glycol dioctanoate, (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dioctanoate |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below.

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to light yellow |

| Odor | No information available |

| Flash Point | 198.2 °C[1] |

| Vapor Pressure | 4.77E-09 mmHg at 25°C[1] |

| Refractive Index | 1.452[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on standardized testing procedures (e.g., OECD guidelines) for chemical safety assessment. These protocols generally involve:

-

Acute Oral Toxicity: Administration of the substance to rats at various dose levels to determine the LD50 (the dose lethal to 50% of the test population).

-

Dermal and Eye Irritation: Application of the substance to the skin and eyes of rabbits to observe for signs of irritation over a specified period.

-

Skin Sensitization: Methods like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA) are used to assess the potential for allergic contact dermatitis.

Safety and Handling

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area. Mechanical exhaust may be required. A safety shower and eye wash station should be readily available.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

First-Aid Measures

-

If Inhaled: Remove the casualty to fresh air and keep at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]

-

In Case of Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]

-

If Swallowed: Wash out mouth with water provided the person is conscious. Call a physician.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Do not inhale explosion and combustion gases.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and chemical protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Provide adequate ventilation and wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Collect in closed and suitable containers for disposal. Clear contaminated areas thoroughly.[2]

Toxicological Information

Logical Workflow for Handling a Chemical Spill

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for safely responding to a chemical spill.

Signaling Pathway for Skin Irritation

While the specific molecular signaling pathway for this compound-induced skin irritation is not documented, a generalized pathway for chemical-induced skin irritation is depicted below. This typically involves the activation of keratinocytes and immune cells, leading to the release of pro-inflammatory cytokines and chemokines.

Caption: A simplified diagram illustrating the general cellular response to a chemical skin irritant.

Conclusion

This technical guide provides an overview of the available safety information for this compound (CAS 106-10-5). It is crucial for researchers, scientists, and drug development professionals to recognize the identified hazards, including its potential to be harmful if swallowed and to cause skin, eye, and respiratory irritation. Adherence to proper safety protocols, including the use of appropriate personal protective equipment and proper handling procedures, is essential to mitigate risks. Due to the limited availability of comprehensive toxicological data, this chemical should be handled with care, and further investigation into its safety profile is warranted.

References

An In-depth Technical Guide to the Solubility of Triethylene Glycol Dicaprylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylene glycol dicaprylate in a variety of common laboratory and industrial solvents. Understanding the solubility characteristics of this diester is crucial for its application in pharmaceutical formulations, polymer synthesis, and as a plasticizer. This document compiles available quantitative and qualitative data, details established experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a molecule like this compound, which possesses both polar ether linkages and nonpolar hydrocarbon chains, its solubility is governed by the principle of "like dissolves like." The polarity of the solvent, its hydrogen bonding capacity, and the temperature of the system are all critical factors influencing the extent of dissolution.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and information from safety data sheets (SDS) and related compounds, a general solubility profile can be established. The long C8 alkyl chains of the caprylate esters contribute to its lipophilic nature, while the triethylene glycol backbone provides some degree of polarity.

| Solvent | Chemical Formula | Type | Solubility of this compound | Source |

| Water | H₂O | Polar Protic | 0.03633 mg/L @ 25 °C (estimated) | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (qualitative) | Inferred from TEG miscibility[2][3][4][5][6] |

| Methanol | CH₃OH | Polar Protic | Soluble (qualitative) | Inferred from TEG miscibility[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (qualitative) | Inferred from TEG miscibility[3][4][6] |

| Toluene | C₇H₈ | Nonpolar | Soluble (qualitative) | Inferred from TEG miscibility[2][4][5] |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (qualitative) | Inferred from structural similarity to other esters |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble (qualitative) | Inferred from structural similarity to other esters |

Note: The solubility in organic solvents is largely inferred from the properties of the parent compound, triethylene glycol (TEG), which is miscible with many of these solvents. The esterification with caprylic acid is expected to increase solubility in nonpolar solvents and decrease it in polar solvents like water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development and process design. The following are standard experimental methodologies for quantifying the solubility of a liquid solute like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask or vial.

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the two phases (the saturated solvent phase and the excess solute phase) are carefully separated. This is often achieved by centrifugation to pellet any undissolved droplets.

-

Quantification: A precise aliquot of the saturated solvent phase is removed and the concentration of this compound is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a common method for quantification. A calibration curve prepared with known concentrations of this compound in the same solvent is used to determine the concentration in the saturated solution.

Experimental workflow for the shake-flask solubility determination method.

Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method often used in early-stage drug discovery to determine the kinetic solubility of a compound. It measures the turbidity of a solution caused by the precipitation of an insoluble substance.[10][11]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilution: The stock solution is serially diluted in the aqueous or buffer solution of interest in a microplate format.

-

Turbidity Measurement: A nephelometer measures the light scattering of the solutions in the microplate wells. An increase in scattered light indicates the formation of a precipitate.[12]

-

Solubility Determination: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit under the tested conditions.[13]

Logical Relationships in Solubility

The molecular structure of this compound dictates its solubility behavior. The two long, nonpolar octanoyl chains make the molecule significantly lipophilic, while the ether linkages and the ester carbonyl groups in the triethylene glycol backbone introduce polarity. This dual nature results in a molecule that is expected to be more soluble in nonpolar and moderately polar organic solvents and have very low solubility in highly polar solvents like water.

Conceptual diagram of the relationship between solvent polarity and solubility.

References

- 1. monumentchemical.com [monumentchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 7. SoluProtMutDB [loschmidt.chemi.muni.cz]

- 8. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. opendatabay.com [opendatabay.com]

- 10. chemotechnique.se [chemotechnique.se]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. iupac.org [iupac.org]

- 13. angenechemical.com [angenechemical.com]

Triethylene Glycol Dicaprylate: A Technical Guide for Formulation Scientists

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular properties, synthesis, and applications of triethylene glycol dicaprylate, a key excipient in modern pharmaceutical formulations.

Core Molecular and Physical Properties

This compound is a diester of triethylene glycol and caprylic acid. It is a key functional lipid excipient used in the development of oral and topical drug delivery systems. Its amphiphilic nature and favorable safety profile make it a versatile component for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Below is a summary of its key molecular and physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C22H42O6 | [1] |

| Molecular Weight | 402.57 g/mol | [1] |

| CAS Number | 106-10-5 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Water Solubility | 0.03633 mg/L at 25°C (estimated) | [2] |

| Stereochemistry | Achiral | [1] |

Applications in Drug Development

This compound is primarily utilized as an oil phase in lipid-based drug delivery systems, particularly in the formulation of self-emulsifying drug delivery systems (SEDDS). These systems are designed to improve the oral absorption of hydrophobic drugs.

Key applications include:

-

Solubility Enhancement: It acts as a lipidic solvent for poorly water-soluble drugs, increasing their concentration in the formulation.[3][4] Upon oral administration, the formulation disperses in the gastrointestinal fluids to form a fine emulsion, which facilitates drug dissolution and absorption.[5][6]

-

Bioavailability Enhancement: By presenting the drug in a solubilized state and forming a microemulsion in the GI tract, it can significantly enhance the bioavailability of drugs that are otherwise poorly absorbed.[6][7]

-

Component of Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, this compound serves as the oil phase, which is combined with a surfactant and a co-surfactant. This mixture spontaneously forms an emulsion upon contact with aqueous media.[3][5][8]

The following diagram illustrates the general mechanism of a Self-Emulsifying Drug Delivery System (SEDDS) where this compound can be a key component.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of triethylene glycol with caprylic acid. Below is a representative experimental protocol adapted from methods for similar esters.[9][10][11][12]

Materials:

-

Triethylene glycol

-

Caprylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., hydroquinone)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine triethylene glycol, a slight molar excess of caprylic acid (e.g., 2.2 equivalents), p-toluenesulfonic acid (catalytic amount), and toluene.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

-

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Safety and Handling

Triethylene glycol, the parent alcohol of this ester, is considered to have low acute toxicity.[13] The oral LD50 in rats for triethylene glycol is reported to be in the range of 15-22 g/kg.[13] It is not found to be a skin irritant in rabbits and causes minimal eye irritation.[13] However, as with any chemical, appropriate personal protective equipment should be used during handling. It is important to note that triethylene glycol and its derivatives should not be used on damaged skin.[13] For this compound specifically, toxicological data is limited, and it is recommended to handle it with care, following standard laboratory safety procedures.[2]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound, 106-10-5 [thegoodscentscompany.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. CN101462954B - Method for preparing tri(propylene glycol) diacrylate - Google Patents [patents.google.com]

- 11. CN102146033A - Method for preparing triethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 12. Method for preparing triethylene glycol dimethacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Final report on the safety assessment of Triethylene Glycol and PEG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of triethylene glycol dicaprylate

An In-depth Technical Guide to Triethylene Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diester of triethylene glycol and caprylic acid. It belongs to the chemical family of glycol esters, which are recognized for their plasticizing, solvating, and emollient properties. This document provides a comprehensive overview of the known , tailored for professionals in research, development, and drug formulation. Its primary applications include use as a plasticizer, in the manufacturing of polymers, and as an indirect food additive in food contact materials.[1][2][3][4]

Chemical Identity

-

IUPAC Name: 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[5]

-

Synonyms: Triethylene glycol dioctanoate[7]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for determining its suitability in various applications, from industrial processes to formulation development.

| Property | Value | Reference |

| Molecular Weight | 402.57 g/mol | [5] |

| Appearance | Clear Liquid | [6] |

| Density | 0.979 g/cm³ | [6] |

| Flash Point | 198.2 °C | [7] |

| Refractive Index | 1.452 | [7] |

| Water Solubility | 0.03633 mg/L @ 25 °C (estimated) | [5] |

| Vapor Pressure | 4.77 x 10⁻⁹ mmHg @ 25 °C | [7] |

Experimental Protocols

Determination of Density

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

-

Method: A precisely known volume of the liquid is weighed at a specific temperature.

-

Procedure (Pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat bath to reach a constant temperature.

-

The pycnometer is removed, cleaned, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Flash Point

The flash point is determined using either an open-cup or a closed-cup apparatus. The Pensky-Martens closed-cup method is a common standard.

-

Method: The sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

-

Procedure (Pensky-Martens Closed-Cup):

-

The sample is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated and stirred.

-

At regular temperature intervals, the stirring is stopped, and a test flame is introduced into the vapor space.

-

The temperature at which a flash is observed is recorded as the flash point.

-

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

-

Method: A drop of the liquid is placed on the prism of the refractometer.

-

Procedure (Abbe Refractometer):

-

The prism of the refractometer is cleaned and calibrated.

-

A small amount of the this compound sample is applied to the prism.

-

Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece.

-

The instrument is adjusted until the boundary line is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. General information suggests that it is stable under normal conditions. As with other esters, it may be susceptible to hydrolysis under strong acidic or basic conditions. It is important to keep it away from incompatible substances and in a tightly closed container.[6]

Logical Relationships and Applications

As this compound is primarily used as a plasticizer, a diagram illustrating this logical relationship within a polymer matrix is provided below. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.

Caption: Role of this compound as a Plasticizer.

Conclusion

This compound is a chemical compound with specific physical properties that make it suitable for use as a plasticizer and in other industrial applications. While a comprehensive dataset on all its characteristics is not publicly available, the existing information provides a solid foundation for its consideration in research and development. The experimental protocols outlined, though general, represent the standard methods by which its properties can be reliably determined. As with any chemical substance, it is imperative to handle this compound in accordance with its safety data sheet and established laboratory safety practices.

References

- 1. faolex.fao.org [faolex.fao.org]

- 2. scribd.com [scribd.com]

- 3. eCFR :: 21 CFR Part 177 -- Indirect Food Additives: Polymers [ecfr.gov]

- 4. eCFR :: 21 CFR Part 177 Subpart C -- Substances for Use Only as Components of Articles Intended for Repeated Use [ecfr.gov]

- 5. This compound, 106-10-5 [thegoodscentscompany.com]

- 6. biosynth.com [biosynth.com]

- 7. 106-10-5 | 2,2'-etylendioksydietyldioktanoat [chemindex.com]

An In-depth Technical Guide on the Core Plasticizer Mechanism of Triethylene Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasticizing mechanism of triethylene glycol dicaprylate/dicaprate (TEG-DC/DC), a non-phthalate plasticizer increasingly utilized in various industrial and pharmaceutical applications. This document details the molecular interactions, quantitative effects on polymer properties, and relevant experimental protocols, offering a valuable resource for professionals in material science and drug development. For the purpose of this guide, Triethylene Glycol Bis(2-ethylhexanoate) (TEG-EH or 3G8), a chemically similar and commercially prevalent analogue, is used as a representative molecule to elucidate the core mechanisms and performance characteristics.

Core Concepts of Plasticization

Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. The underlying mechanism of their action can be explained by several complementary theories:

-

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, allowing rigid polymer chains to slide past one another more easily, thus reducing stiffness.

-

Gel Theory: This model suggests that polymers have a three-dimensional gel-like network of intermolecular bonds. Plasticizers interact with these bonding sites, breaking the polymer-polymer connections and creating a more flexible structure.

-

Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix. By inserting themselves between polymer chains, the plasticizer molecules create extra space, which enhances the mobility of the polymer segments. This increased mobility allows the material to transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, a phenomenon quantified by the reduction in the glass transition temperature (Tg).[1][2]

The Molecular Mechanism of this compound/Dicaprate (TEG-DC/DC)

TEG-DC/DC is an ester plasticizer characterized by a central hydrophilic triethylene glycol core and two flanking lipophilic caprylate/caprate (or 2-ethylhexanoate) chains. This amphiphilic structure is key to its plasticizing action.

The plasticization mechanism involves the TEG-DC/DC molecules inserting themselves between the polymer chains. The polar ether and ester groups of the plasticizer can form hydrogen bonds and dipole-dipole interactions with polar sites on the polymer, such as the hydroxyl groups in polyvinyl butyral (PVB) or the chlorine atoms in polyvinyl chloride (PVC). These interactions disrupt the strong intermolecular forces between the polymer chains themselves.

Simultaneously, the long, non-polar aliphatic chains of the caprylate/caprate moieties act as spacers, pushing the polymer chains further apart and creating additional free volume. This separation weakens the cohesive forces between polymer chains, allowing for increased segmental mobility and, consequently, greater flexibility of the bulk material. Molecular dynamics simulations have supported this mechanism, showing how the plasticizer molecules distribute within the polymer matrix to facilitate chain movement.[3]

The following diagram illustrates the proposed molecular interaction of TEG-DC/DC with a polymer matrix.

Caption: Molecular interaction of TEG-DC/DC with polymer chains.

Quantitative Effects on Polymer Properties

The addition of TEG-DC/DC significantly alters the thermal and mechanical properties of polymers. A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg).

Thermal Properties

Studies have shown that TEG-DC/DC (specifically, its analogue 3G8 or TEG-EH) is a highly effective plasticizer for polyvinyl butyral (PVB). The incorporation of TEG-EH leads to a substantial decrease in the Tg of the PVB film.

| Plasticizer | Polymer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) |

| None | PVB | 0 | ~70-80 |

| TEG-EH (3G8) | PVB | Not Specified | 12 |

| DOTP | PVB | Not Specified | >12 |

| ESO | PVB | Not Specified | >12 |

Data extrapolated from a comparative study.[3] DOTP (Dioctyl terephthalate) and ESO (Epoxidized soybean oil) are other common plasticizers.

Mechanical Properties

The increased molecular mobility imparted by TEG-DC/DC results in a more flexible and ductile material. This is reflected in a decrease in tensile strength and an increase in elongation at break.

| Plasticizer | Polymer | Tensile Strength (MPa) | Elongation at Break (%) |

| TEG-EH (3G8) | PVB | ~15-20 | ~400 |

| DOTP | PVB | >15-20 | <400 |

| ESO | PVB | >15-20 | <400 |

Approximate values based on findings that TEG-EH (3G8) provides the highest elongation at break among the tested plasticizers.[3]

Application in Pharmaceutical Formulations

In the pharmaceutical industry, plasticizers are crucial excipients in the formulation of polymer-based drug delivery systems, such as transdermal patches, oral films, and tablet coatings.[1] The choice and concentration of a plasticizer like TEG-DC/DC can modulate the mechanical properties of the film and, importantly, the release kinetics of the active pharmaceutical ingredient (API).

By increasing the free volume and segmental mobility of the polymer matrix, TEG-DC/DC can enhance the diffusion of the entrapped drug, thereby modifying its release profile. For instance, in a controlled-release tablet coating, a higher plasticizer concentration could lead to a faster drug release rate. Conversely, in a transdermal patch, the plasticizer ensures the film is flexible and conforms to the skin, while also influencing the rate of drug permeation.[4]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests to quantify its effect on the polymer's properties.

Sample Preparation: Solvent Casting Method

A common method for preparing plasticized polymer films for laboratory analysis is the solvent casting technique.[3]

Protocol:

-

Polymer Solution Preparation: Dissolve a known quantity of the polymer resin (e.g., PVB, PVC) in a suitable volatile solvent (e.g., ethanol, tetrahydrofuran) to create a solution of a specific concentration (e.g., 10-20% w/v).

-

Plasticizer Incorporation: Add the desired amount of TEG-DC/DC (calculated as parts per hundred resin, phr) to the polymer solution.

-

Homogenization: Stir the mixture thoroughly, often for several hours, to ensure the plasticizer is uniformly dispersed.

-

Casting: Pour the homogenized solution into a level casting dish (e.g., a glass petri dish).

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a temperature-controlled oven) to form a uniform film.

-

Film Detachment and Conditioning: Once fully dried, carefully detach the film from the casting surface. Condition the film at a standard temperature and humidity before testing to ensure consistent and reproducible results.

The following diagram outlines the workflow for the solvent casting method.

Caption: Workflow for preparing plasticized films via solvent casting.

Characterization Techniques

Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer.

Methodology:

-

A small, weighed sample of the polymer film is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument along with an empty reference pan.

-

The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material.

-

The Tg is identified as a step change in the heat flow curve during the second heating scan.

Purpose: To measure the mechanical properties of the plasticized film, including tensile strength, elongation at break, and Young's modulus.

Methodology:

-

The polymer film is cut into a standard shape (e.g., a dumbbell shape) according to ASTM standards.

-

The sample is mounted in the grips of a universal testing machine.

-

The sample is pulled at a constant rate of extension until it fractures.

-

The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.

Purpose: To investigate the molecular interactions between the plasticizer and the polymer.

Methodology:

-

A sample of the plasticized film is placed in the path of an infrared beam.

-

The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Shifts in the characteristic absorption bands of the polymer and plasticizer (e.g., carbonyl groups of the ester, hydroxyl groups of the polymer) can indicate the formation of hydrogen bonds or other interactions.

Conclusion

This compound/dicaprate, and its close analogue triethylene glycol bis(2-ethylhexanoate), are effective non-phthalate plasticizers that enhance the flexibility and processability of a range of polymers. Their mechanism of action is well-described by the free volume theory, where their molecular structure allows them to efficiently disrupt polymer-polymer interactions and increase segmental mobility. This leads to a significant reduction in the glass transition temperature and a marked increase in the material's ductility. These properties make TEG-DC/DC a valuable excipient in the pharmaceutical industry for the development of controlled-release drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance in various polymer matrices.

References

Triethylene Glycol Dicaprylate: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid, finding increasing utility across various scientific and industrial sectors. Its unique physicochemical properties, including its role as a solvent, emollient, and plasticizer, make it a versatile ingredient in pharmaceutical, cosmetic, and material science research. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use in drug delivery systems, topical formulations, and nanoparticle synthesis. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to explore and leverage the potential of this compound in their work.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | [1] |

| CAS Number | 106-10-5 | [1] |

| Molecular Formula | C22H42O6 | [1][2] |

| Molecular Weight | 402.57 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 417.31 °C (estimated) | [3] |

| Melting Point | 74.72 °C (estimated) | [3] |

| Flash Point | 146.6 °C | [4] |

| Water Solubility | 0.03633 mg/L @ 25 °C (estimated) | [1][3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.75 (estimated) | [3] |

Research Applications

Drug Delivery Systems: Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can serve as an oily phase in self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5][6] This property is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[7]

Mechanism of Action in SEDDS:

The primary mechanism by which SEDDS improve drug bioavailability is through the enhanced dissolution and absorption of the drug. When a SEDDS formulation containing a dissolved lipophilic drug is introduced into the gastrointestinal tract, it rapidly forms a micro- or nanoemulsion, increasing the surface area for drug release and absorption.[6][7] The lipidic nature of the formulation can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[7]

Figure 1: Generalized mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for the formulation of a SEDDS using this compound as the oil phase. The specific ratios of oil, surfactant, and cosurfactant, as well as the choice of surfactants and cosurfactants, will need to be optimized for the specific drug candidate.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound (Oil phase)

-

Surfactant (e.g., Tween 80, Cremophor EL)

-

Cosurfactant/Cosolvent (e.g., Transcutol P, Propylene glycol)

-

Distilled water

-

Vortex mixer

-

Magnetic stirrer

Procedure:

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select appropriate excipients.

-

Construction of Ternary Phase Diagrams:

-

Prepare various mixtures of the oil (this compound), surfactant, and cosurfactant at different weight ratios (e.g., 1:9 to 9:1).

-

For each mixture, titrate with water dropwise while vortexing.

-

Visually observe the formation of emulsions and identify the clear, isotropic regions which represent the microemulsion or nanoemulsion domains.

-

Plot the data on a ternary phase diagram to delineate the self-emulsifying region.

-

-

Preparation of the SEDDS Formulation:

-

Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.

-

Accurately weigh the required amounts of this compound, surfactant, and cosurfactant into a glass vial.

-

Heat the mixture gently (if necessary) on a magnetic stirrer until a homogenous, clear solution is formed.

-

Add the API to the mixture and stir until completely dissolved.

-

-

Characterization of the SEDDS:

-

Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of distilled water with gentle agitation and measure the time it takes to form a uniform emulsion.

-

Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

-

Drug Content: Determine the concentration of the API in the formulation using a suitable analytical method (e.g., HPLC).

-

Figure 2: Experimental workflow for the formulation of a Self-Emulsifying Drug Delivery System (SEDDS).

Topical Formulations

This compound is utilized in topical formulations as an emollient and solvent. Its non-greasy feel and ability to dissolve certain active ingredients make it a suitable component in creams, lotions, and gels.

This protocol outlines a general procedure for preparing an oil-in-water (o/w) topical cream where this compound can be incorporated into the oil phase.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Oil Phase:

-

This compound

-

Other emollients/oils (e.g., mineral oil, cetyl alcohol)

-

Emulsifier (e.g., glyceryl stearate)

-

-

Aqueous Phase:

-

Purified water

-

Humectant (e.g., glycerin)

-

Thickening agent (e.g., carbomer)

-

Preservative (e.g., methylparaben)

-

-

Neutralizing agent (e.g., triethanolamine)

-

Homogenizer

-

Water baths

Procedure:

-

Preparation of the Oil Phase:

-

Combine all oil-phase ingredients, including this compound, in a beaker.

-

Heat the mixture in a water bath to 70-75°C until all components are melted and homogenous.

-

-

Preparation of the Aqueous Phase:

-

Disperse the thickening agent (e.g., carbomer) in purified water in a separate beaker and allow it to hydrate.

-

Add the humectant and preservative to the aqueous phase.

-

Heat the aqueous phase in a water bath to 70-75°C.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer.

-

Homogenize at high speed for a few minutes until a uniform emulsion is formed.

-

-

Final Steps:

-

Allow the emulsion to cool while stirring gently.

-

If using a pH-sensitive thickener like carbomer, add the neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and pH.

-

Incorporate the API at an appropriate stage, depending on its solubility and stability (e.g., dissolve in the oil or aqueous phase before emulsification, or add to the formed cream after cooling).

-

-

Characterization:

-

Evaluate the cream for its physical appearance, pH, viscosity, and homogeneity.

-

Perform in vitro drug release studies using Franz diffusion cells.

-

Nanoparticle Synthesis

While specific protocols for the synthesis of nanoparticles using this compound as a primary component are not widely documented, its properties as a high-boiling point solvent and a potential stabilizing agent suggest its utility in certain nanoparticle synthesis methods, such as the polyol process. In this context, it could serve as the reaction medium.

This conceptual protocol describes how this compound could be employed in the synthesis of metallic nanoparticles.

Materials:

-

Metal precursor (e.g., silver nitrate for silver nanoparticles)

-

This compound (as the solvent and reducing agent)

-

Capping agent (optional, e.g., polyvinylpyrrolidone)

-

Reaction vessel with a condenser

-

Heating mantle with a temperature controller

Procedure:

-

Dissolution: Dissolve the metal precursor and any capping agent in this compound in the reaction vessel.

-

Heating: Heat the mixture to a specific high temperature (e.g., 120-200°C) under constant stirring. The this compound serves as the solvent and, at elevated temperatures, can act as a reducing agent.

-

Nucleation and Growth: The metal precursor is reduced to its metallic state, leading to the nucleation and subsequent growth of nanoparticles. The reaction time and temperature will influence the final size and shape of the nanoparticles.

-

Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be separated from the reaction medium by centrifugation and washed multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and excess this compound.

-

Characterization: Characterize the synthesized nanoparticles for their size, shape, and composition using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.

Figure 3: Conceptual workflow for nanoparticle synthesis using the polyol method with this compound.

Toxicological Profile

The toxicological data specifically for this compound is limited in publicly available literature. However, information on the parent compound, triethylene glycol, and the related compound, triethylene glycol diacrylate, can provide some insights into its potential safety profile. It is crucial to note that the toxicological properties of an ester can differ significantly from its parent alcohol and acid. Therefore, the following information should be considered as indicative rather than definitive for this compound.

| Toxicological Endpoint | Triethylene Glycol | Triethylene Glycol Diacrylate |

| Acute Oral Toxicity (LD50, rat) | 15-22 g/kg (low toxicity)[1][8] | 500 - 996 mg/kg[9] |

| Acute Dermal Toxicity (LD50, rabbit) | >2000 mg/kg[10] | 1,900 mg/kg[9] |

| Skin Irritation | Not irritating to slight irritant[8][11] | Causes skin irritation[4][9] |

| Eye Irritation | Minimal to mild irritant[1][11] | Causes serious eye irritation[4][9] |

| Skin Sensitization | Not a sensitizer[8][12] | May cause an allergic skin reaction[4][9] |

| Genotoxicity/Mutagenicity | Not mutagenic or genotoxic in several assays[1] | Data not readily available |

| Carcinogenicity | Not considered carcinogenic[13] | Data not readily available |

Summary of Toxicological Data:

-

Triethylene Glycol: Generally considered to have low acute toxicity.[1][8] It is not a significant skin or eye irritant and is not a skin sensitizer.[8][12] It has not shown evidence of genotoxicity or carcinogenicity.[1][13]

-

Triethylene Glycol Diacrylate: This related compound exhibits higher acute toxicity and is a known skin and eye irritant, as well as a potential skin sensitizer.[4][9]

Given the data on the diacrylate, it is prudent to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to avoid direct skin contact until more specific safety data becomes available.

Conclusion

This compound is a promising excipient with diverse potential research applications, particularly in the fields of drug delivery and topical formulation development. Its favorable physicochemical properties as an oily phase in SEDDS, an emollient in creams, and a potential high-boiling point solvent for nanoparticle synthesis make it a valuable tool for researchers. While a comprehensive toxicological profile for this compound is not yet fully established, data from related compounds suggest that appropriate handling procedures should be followed. Further research is warranted to fully elucidate the safety and efficacy of this compound in various applications and to develop optimized, specific experimental protocols for its use. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Final report on the safety assessment of Triethylene Glycol and PEG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. EPI System Information for this compound 106-10-5 [thegoodscentscompany.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. sphinxsai.com [sphinxsai.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. gestis-database.dguv.de [gestis-database.dguv.de]

- 10. cir-safety.org [cir-safety.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Triethylene Glycol Dicaprylate/Dicaprate: An In-depth Technical Guide for Polymer Science Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylene glycol dicaprylate/dicaprate, a diester of triethylene glycol with caprylic and capric acids, is a versatile plasticizer and emollient with significant applications in polymer science, particularly in formulations where flexibility, low toxicity, and biocompatibility are paramount. This technical guide provides a comprehensive overview of its fundamental properties, its role as a polymer additive, and its applications in advanced drug delivery systems. Detailed experimental protocols for performance evaluation and characterization are presented, alongside quantitative data to facilitate comparative analysis. This document aims to serve as a core reference for researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound/dicaprate in their work.

Core Concepts in Polymer Science

This compound/dicaprate primarily functions as an external plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material.[1] They work by embedding themselves between polymer chains, thereby increasing the intermolecular spacing and free volume. This disrupts polymer-polymer interactions, such as van der Waals forces and hydrogen bonds, which in turn lowers the glass transition temperature (Tg) and enhances the mobility of the polymer chains.[2] The result is a more flexible, less brittle material.[1][3] An effective plasticizer will typically decrease the tensile strength and modulus of a polymer while significantly increasing its elongation at break.[3]

Physicochemical and Thermal Properties

A thorough understanding of the physicochemical and thermal properties of this compound/dicaprate is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C22H42O6 | |

| Molecular Weight | 402.57 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | > 285 °C | [4] |

| Melting Point | ~ -8.5 °C | [4] |

| Density | ~ 0.97 g/cm³ at 20°C | |

| Viscosity | ~ 48 cP at 25°C | [4] |

| Solubility | Insoluble in water; soluble in many organic solvents |

Note: Some properties are for the base triethylene glycol and are indicative.

Synthesis of this compound/Dicaprate

The synthesis of this compound/dicaprate is typically achieved through the esterification of triethylene glycol with caprylic acid and/or capric acid. The reaction is generally carried out in the presence of an acid catalyst.

Performance in Polymer Formulations

This compound/dicaprate is utilized as a primary plasticizer in various polymer systems, most notably in polyvinyl chloride (PVC) formulations. Its performance is evaluated based on its effect on the mechanical and thermal properties of the final polymer product.

Mechanical Properties

The addition of this compound/dicaprate to a polymer matrix is expected to alter its mechanical properties in a predictable manner. The following table presents illustrative data for a generic PVC formulation plasticized with a glycol-based plasticizer.

| Mechanical Property | Unplasticized PVC | Plasticized PVC (Illustrative) |

| Tensile Strength (MPa) | ~ 50 | 15 - 25 |

| Elongation at Break (%) | < 10 | 200 - 400 |

| Modulus of Elasticity (GPa) | ~ 3.0 | 0.01 - 0.1 |

| Hardness (Shore A) | > 90 | 60 - 80 |

Data is illustrative and will vary based on the specific polymer, plasticizer concentration, and other additives.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter influenced by plasticizers.

| Thermal Property | Unplasticized PVC | Plasticized PVC (Illustrative) |

| Glass Transition Temp. (Tg) (°C) | ~ 82 | 20 - 40 |

This reduction in Tg is a primary indicator of effective plasticization.

Applications in Drug Development